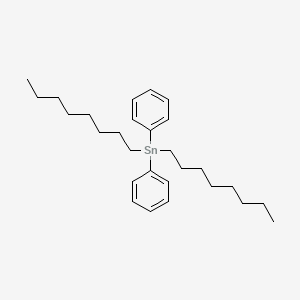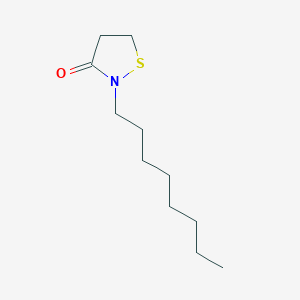
3-Isothiazolidinone, 2-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiazolidinone, 2-octyl-, also known as octylisothiazolinone, is a member of the isothiazolinone family. It is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products .
Preparation Methods
The synthesis of 3-Isothiazolidinone, 2-octyl- typically involves the ring-closure of 3-mercaptopropanamides. The process begins with the production of 3-mercaptopropionic acid from acrylic acid. This intermediate is then converted into 3-mercaptopropanamide, which undergoes ring-closure through chlorination or oxidation to form the isothiazolinone ring . Industrial production methods often involve the use of sodium disulfide and methyl acrylate, followed by a series of extraction, drying, and chlorination steps to yield the final product .
Chemical Reactions Analysis
3-Isothiazolidinone, 2-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the N-S bond, leading to the formation of simpler compounds such as octylamine.
Substitution: It can react with amines, aldehydes, alcohols, and other nucleophiles, often resulting in the release of toxic gases.
Common reagents used in these reactions include chlorine gas for chlorination and sodium disulfide for oxidation. The major products formed from these reactions include disulfides, octylamine, and other simpler organic compounds .
Scientific Research Applications
3-Isothiazolidinone, 2-octyl- has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial activity of 3-Isothiazolidinone, 2-octyl- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism targets essential cellular processes, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
3-Isothiazolidinone, 2-octyl- is part of the isothiazolinone family, which includes several other compounds with similar antimicrobial properties:
Methylisothiazolinone (MIT): Known for its use in personal care products and industrial applications.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT for enhanced antimicrobial efficacy.
Benzisothiazolinone (BIT): Commonly used in industrial applications for its long-term preservation properties.
Dichlorooctylisothiazolinone (DCOIT): Used as an antifouling agent in marine paints.
Compared to these compounds, 3-Isothiazolidinone, 2-octyl- is unique in its specific application as a preservative in products that require protection against a wide range of microorganisms, including bacteria, fungi, and algae .
Properties
CAS No. |
107391-79-7 |
|---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-octyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h2-10H2,1H3 |
InChI Key |
AVGVFDSUDIUXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


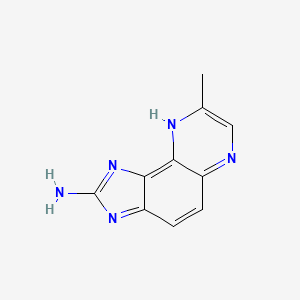
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
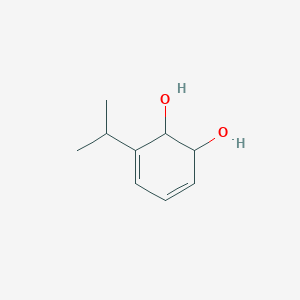
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
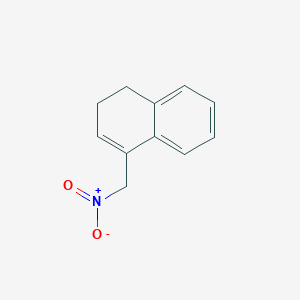
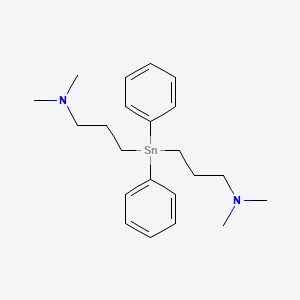
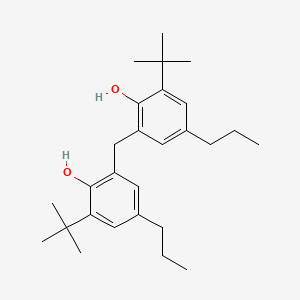
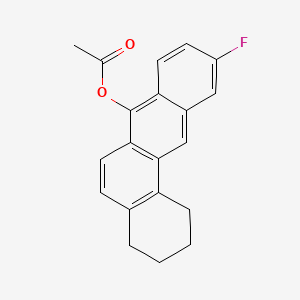
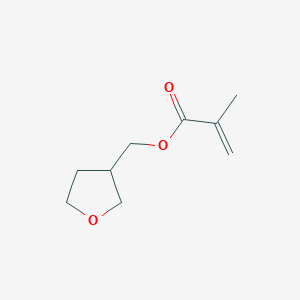
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
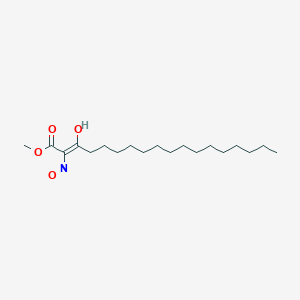
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
